Product packaging for 3-Chloro-2-(prop-2-en-1-yloxy)pyridine(Cat. No.:CAS No. 1365271-80-2)

3-Chloro-2-(prop-2-en-1-yloxy)pyridine

Cat. No.: B2358485
CAS No.: 1365271-80-2
M. Wt: 169.61
InChI Key: GJNBHZJOSBLUBQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(prop-2-en-1-yloxy)pyridine (CAS 1365271-80-2) is a pyridine derivative of significant interest in scientific research and development. Its molecular formula is C8H8ClNO, with a molecular weight of 169.61 g/mol . This compound features a chlorine atom at the 2-position and an allyloxy (prop-2-en-1-yloxy) group at the 3-position of the pyridine ring, a structure that makes it a versatile intermediate in organic synthesis . In medicinal chemistry, this compound serves as a critical building block for the synthesis of more complex molecules. Pyridine derivatives are extensively investigated for their potential antimicrobial and anticancer properties, and this compound, in particular, is noted for its role in developing compounds that interact with androgen receptor pathways, which are relevant for conditions like prostate cancer . The reactivity of its chlorine atom allows for nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, enabling the creation of a diverse library of derivatives for biological screening . Furthermore, the allyloxy side chain can participate in additional chemical transformations, including oxidation or reduction, to yield other functionalized intermediates . Beyond pharmaceutical research, this chemical is also utilized in material science for the development of advanced materials with specific electronic or optical properties, and in industrial chemistry for the synthesis of agrochemicals . The compound is offered with a minimum purity of 98% . Please note: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO B2358485 3-Chloro-2-(prop-2-en-1-yloxy)pyridine CAS No. 1365271-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-2-6-11-8-7(9)4-3-5-10-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNBHZJOSBLUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 2 Prop 2 En 1 Yloxy Pyridine and Analogs

Strategies for O-Allylation of 3-Chloro-2-hydroxypyridine (B189369) Precursors

The introduction of the prop-2-en-1-yloxy (allyl ether) group onto the pyridine (B92270) ring at the C2 position is a critical step. The starting material, 3-chloro-2-hydroxypyridine, exists in a tautomeric equilibrium with its corresponding pyridone form, 3-chloro-2(1H)-pyridone. This tautomerism results in an ambident nucleophile, which can undergo alkylation at either the exocyclic oxygen atom to yield the desired O-alkylated product (a 2-alkoxypyridine) or at the ring nitrogen atom to form an N-alkylated product (an N-alkyl-2-pyridone). researchgate.netnih.gov The regiochemical outcome of the alkylation is highly dependent on several factors, including the nature of the alkylating agent, the base employed, the solvent, and any substituents on the pyridine ring. researchgate.net

The formation of the ether bond in 3-chloro-2-(prop-2-en-1-yloxy)pyridine is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the deprotonation of the 3-chloro-2-hydroxypyridine precursor to form an oxygen-centered anion (an alkoxide or, more accurately, a pyridinolate). This anion then acts as a nucleophile, attacking an electrophilic allyl source, such as an allyl halide, in a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

Achieving selective O-allylation over the competing N-allylation is a significant challenge. The choice of base and solvent system plays a crucial role in directing the regioselectivity. For instance, the alkylation of 3-cyano-6-dialkylamino-2-pyridones with allyl and propargyl halides has been shown to occur at the oxygen atom, demonstrating the feasibility of O-alkylation in specific pyridone systems. researchgate.net

PrecursorReagentsConditionsPrimary ProductNotes
2-PyridoneAllyl Chloride, CsFMild conditionsN-allyl-2-pyridoneCesium fluoride (B91410) promotes selective N-alkylation with allyl chlorides. thieme-connect.com
2-PyridoneSecondary Alkyl Iodides, CsFMild conditions2-Alkoxypyridine (O-alkylation)The nature of the electrophile influences selectivity, favoring O-alkylation with secondary iodides. thieme-connect.com
3-Cyano-6-dialkylamino-2-pyridoneAllyl/Propargyl HalideNot specified2-(Allyloxy/Propargyloxy)pyridineDemonstrates successful O-alkylation on a substituted pyridone core. researchgate.net

The most common electrophiles for introducing the allyl group are allyl halides, such as allyl bromide or allyl chloride. These reagents are ideal for SN2 reactions as they are primary halides, which minimizes the potential for competing elimination side reactions. masterorganicchemistry.com The reaction involves the direct displacement of the halide by the pyridinolate anion generated in situ.

The general protocol involves treating a solution of 3-chloro-2-hydroxypyridine with a suitable base (e.g., sodium hydride, potassium carbonate) in an inert solvent like dimethylformamide (DMF) or acetonitrile (B52724) to generate the nucleophile. Subsequently, the allyl halide is added to the mixture, which is often heated to facilitate the reaction and drive it to completion. The careful selection of reaction parameters is essential to maximize the yield of the desired 2-allyloxy product while suppressing the formation of the N-allylated isomer.

Approaches for Introducing and Modifying Halogen Substituents on the Pyridine Ring

The chlorine atom at the C3 position is a key feature of the target molecule. Its introduction can be achieved either by starting with an already chlorinated precursor or by performing a halogenation reaction on the pyridine scaffold at a suitable stage of the synthesis.

Directing the regioselective introduction of a halogen onto a pyridine ring can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, several strategies exist to achieve controlled halogenation.

One of the most effective methods for introducing substituents at the C2 position is through the use of pyridine N-oxides. acs.orgresearchgate.net The N-oxide functionality activates the pyridine ring, particularly at the C2 and C6 positions, for nucleophilic attack. Treatment of a pyridine N-oxide with halogenating agents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom selectively at the C2 position. acs.org This strategy can be adapted to introduce halogens at other positions depending on the activating agent and reaction conditions. nih.govresearchgate.nettcichemicals.com

Another approach involves directed ortho-metalation. Existing substituents on the pyridine ring can direct the deprotonation of an adjacent carbon atom by a strong base, such as lithium diisopropylamide (LDA). The resulting organometallic intermediate can then be quenched with an electrophilic halogen source (e.g., N-chlorosuccinimide, NCS) to install a halogen at a specific position. For example, the chlorine atom in 2-chloropyridine (B119429) can direct metalation to the C3 position. rsc.org Similarly, other directing groups can be employed to achieve regioselective C-H chlorination. researchgate.netresearchgate.net

MethodSubstrateReagentsPosition of HalogenationReference
Deoxygenative HalogenationPyridine N-OxidePOCl₃, SO₂Cl₂, or Oxalyl ChlorideC2 acs.orgresearchgate.net
Directed ortho-Metalation2-Chloropyridine1. LDA; 2. Electrophilic Cl source (e.g., NCS)C3 rsc.org
Selectfluor-Promoted2-AminopyridineLiCl, SelectfluorC5 (primarily) rsc.org
Sandmeyer-type Reaction2-Benzyloxy-4-aminopyridinet-BuONO, "halide" sourceC4 researchgate.net

Halogen exchange reactions, particularly the conversion of a chloro-substituent to a fluoro-substituent (a Halex reaction), are valuable transformations in the synthesis of pyridine analogs. This is typically accomplished by heating a chloropyridine with a fluoride salt, such as potassium fluoride or cesium fluoride, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. While this is more common for producing fluoropyridines, the principles can be applied to other halogen interconversions, providing flexibility in synthetic design.

Multi-Component Reactions (MCRs) for Pyridine Functionalization

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all the starting materials. bohrium.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov

Several classic MCRs are employed for the synthesis of the pyridine core, including the Hantzsch pyridine synthesis, the Bohlmann-Rahtz synthesis, and the Kröhnke pyridine synthesis. ijpsonline.comacsgcipr.org These methods typically construct the pyridine ring from simple, acyclic precursors. For example, the Hantzsch synthesis condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org

While MCRs are exceptionally useful for building the foundational pyridine scaffold, the direct synthesis of a highly specific, multi-substituted target like this compound in a single MCR is not a common strategy. More typically, an MCR would be utilized to construct a simpler, yet strategically functionalized, pyridine ring. This intermediate would then undergo subsequent, stepwise transformations, such as the O-allylation and halogenation reactions described in the preceding sections, to arrive at the final target molecule. nih.gov

Catalytic and Green Chemistry Approaches in Synthetic Pathways

The synthesis of 2-alkoxypyridines, including this compound, traditionally relies on the Williamson ether synthesis. This method involves the reaction of a deprotonated 2-hydroxypyridine (B17775) with an alkyl halide. However, modern approaches seek to improve upon this foundational reaction by incorporating catalytic and green methodologies to increase efficiency and reduce environmental impact.

Catalytic systems are pivotal in guiding the regioselectivity of the alkylation of the ambident 3-chloro-2-pyridone nucleophile, which can undergo alkylation at either the nitrogen or oxygen atom. For instance, transition-metal catalysis, particularly with palladium, has been shown to selectively promote O-alkylation, leading to the desired 2-alkoxy pyridine product. researchgate.net Similarly, metal-free organocatalytic approaches, such as using trifluoromethanesulfonic acid (TfOH) to catalyze carbenoid insertion, have achieved O-alkylation with exceptional regioselectivity (>99:1). nih.gov For industrial-scale synthesis, phase-transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases, improving reaction rates and yields. byjus.com

Green chemistry principles are increasingly being integrated into synthetic pathways to minimize hazardous waste and energy consumption. Key approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a significant green chemistry tool. It can dramatically reduce reaction times from several hours to mere minutes and often leads to higher product yields compared to conventional heating methods. wikipedia.orgnih.gov This technique has been successfully applied to various pyridine syntheses, including SN2-type reactions relevant to the formation of the ether linkage in the target molecule. mdpi.comnih.gov

Solvent-Free and Alternative Solvents: Conducting reactions under solvent-free conditions is a primary goal of green chemistry, as it eliminates solvent waste. mdpi.com One-pot, multicomponent reactions heated under dry conditions represent a powerful strategy for synthesizing substituted pyridones with high atom economy and simplified workup procedures. mdpi.com When solvents are necessary, the focus is on using environmentally benign options.

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step to form a complex product, maximizing the incorporation of starting materials into the final structure and reducing byproducts. mdpi.com While not directly forming the ether linkage, MCRs are a green method for constructing the core substituted pyridine ring system itself.

Optimization of Reaction Conditions, Selectivity, and Yields

Several key parameters are manipulated to enhance selectivity and yield:

Catalyst Selection: As noted, catalysts are crucial for directing the reaction. Palladium catalysts can coordinate with the nitrogen atom of the pyridine ring, sterically hindering N-alkylation and thereby promoting selective attack at the oxygen atom. researchgate.net Acid catalysts like TfOH operate through a different mechanism but also produce high O-selectivity. nih.gov

Temperature and Reaction Time: Williamson ether syntheses are typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. byjus.comwikipedia.org These conditions must be carefully optimized; excessively high temperatures can promote side reactions, such as elimination from the alkyl halide, while low temperatures may lead to impractically slow reaction rates. chemistrytalk.org

Nature of the Alkylating Agent: The choice of the allylating agent, specifically its leaving group (e.g., allyl bromide, allyl chloride, or allyl tosylate), impacts the rate of the Sₙ2 reaction. Good leaving groups like bromide or tosylate are generally preferred to ensure efficient substitution. masterorganicchemistry.com

The following tables summarize the influence of various parameters on the synthesis of 2-alkoxypyridine analogs.

Table 1: Effect of Catalytic Systems on O/N Selectivity in Alkylation of 2-Pyridones
Catalytic SystemTypical ConditionsPrimary ProductReported O:N SelectivityReference
None (Base only)K₂CO₃, DMFMixture of N- and O-alkylated productsVariable, often favors N-alkylation researchgate.net
Palladium CatalysisPd(OAc)₂, Ligand, BaseO-alkylated productHigh (up to 100:1) researchgate.net
TfOH-catalyzed Carbenoid InsertionTfOH, Diazo compoundO-alkylated productExcellent (>99:1) nih.gov
Micellar SystemTween 20, WaterN-alkylated productHigh N-selectivity (>19:1) researchgate.net
Table 2: General Optimization Parameters for Williamson Ether Synthesis
ParameterConditionEffect on Yield and SelectivityReference
Temperature50-100 °CIncreases reaction rate. Temperatures too high may lead to elimination side products. wikipedia.org
SolventAprotic polar (e.g., DMF, Acetonitrile)Favors Sₙ2 mechanism, leading to higher yields. Can influence O/N ratio. byjus.comchemistrytalk.org
Alkyl HalidePrimary (e.g., Allyl Bromide)Primary halides are ideal for Sₙ2, minimizing elimination and maximizing substitution yield. masterorganicchemistry.com
Heating MethodMicrowave IrradiationSignificantly reduces reaction time (hours to minutes) and can improve yields. wikipedia.orgnih.gov

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Prop 2 En 1 Yloxy Pyridine

Reactivity at the Pyridine (B92270) Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property significantly influences its susceptibility to both electrophilic and nucleophilic attack. The presence of a deactivating chloro group and a potentially activating allyloxy group further modulates this reactivity.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally much slower compared to benzene (B151609). The ring nitrogen's electronegativity reduces the electron density of the aromatic system, deactivating it towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further increases the ring's deactivation.

For 3-Chloro-2-(prop-2-en-1-yloxy)pyridine, the substituents also play a critical role. The chlorine atom at the 3-position is an electron-withdrawing group that further deactivates the ring. Conversely, the allyloxy group at the 2-position is an activating group due to the lone pairs on the oxygen atom that can be donated into the ring. However, the powerful deactivating effect of the pyridine nitrogen typically overrides the activating effect of the alkoxy group, making direct electrophilic substitution on the ring challenging.

To facilitate electrophilic substitution, a common strategy is the initial N-oxidation of the pyridine to form a pyridine N-oxide. This transformation moderates the deactivating effect of the ring nitrogen and can direct electrophiles to the 4-position. The N-oxide can then be reduced back to the pyridine after the substitution has been accomplished.

Nucleophilic Aromatic Substitution Mechanisms

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.compharmacyfreak.com The reaction typically proceeds through an addition-elimination mechanism. quimicaorganica.orgyoutube.com

The mechanism involves the attack of a nucleophile on the electron-deficient carbon, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. pearson.comresearchgate.net The stability of this intermediate is key to the reaction's feasibility. stackexchange.com When the nucleophile attacks at the 2- or 4-position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.comquimicaorganica.orgpearson.comyoutube.comyoutube.com Attack at the 3-position does not allow for this resonance stabilization, making substitution at this position much less favorable. stackexchange.comquimicaorganica.org

In the case of this compound, there are two potential leaving groups: the allyloxy group at the activated 2-position and the chloro group at the non-activated 3-position.

Substitution at C-2: The allyloxy group is at an activated position. A strong nucleophile could potentially attack this carbon, displacing the prop-2-en-1-olate anion.

Substitution at C-3: The chloro group is at a position not activated for NAS. Therefore, its substitution by a nucleophile via the addition-elimination mechanism is unlikely under standard conditions.

Reactions Involving the Allyl Ether Moiety

The allyl group provides a second site of reactivity within the molecule, independent of the aromatic ring. Its carbon-carbon double bond and allylic C-O bond are susceptible to a variety of transformations.

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond of the allyl group readily undergoes electrophilic addition reactions, similar to a typical alkene. wikipedia.orgbyjus.com In these reactions, an electrophile attacks the π-bond, breaking it and forming two new σ-bonds. wikipedia.org The regioselectivity of additions with unsymmetrical reagents (e.g., HX) is generally governed by Markovnikov's rule, which states that the electrophile (H+) adds to the carbon with more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. byjus.comlibretexts.org

Table 1: Electrophilic Addition Reactions of the Allyl Group
ReactionReagent(s)Product StructureDescription
HalogenationBr2 in CCl4 or CH2Cl23-Chloro-2-(2,3-dibromopropoxy)pyridineThe bromine molecule adds across the double bond, resulting in a vicinal dibromide. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition. lasalle.edu
HydrohalogenationHBr or HCl3-Chloro-2-(2-bromopropoxy)pyridineFollows Markovnikov's rule, where the hydrogen adds to the terminal carbon (C-3 of the allyl group) and the halide adds to the internal carbon (C-2), proceeding through a secondary carbocation intermediate. byjus.comlibretexts.org
Hydration (Acid-Catalyzed)H2O, H2SO4 (cat.)1-((3-Chloropyridin-2-yl)oxy)propan-2-olWater adds across the double bond according to Markovnikov's rule to form a secondary alcohol. wikipedia.org

Rearrangement Reactions (e.g., Sigmatropic Rearrangements)

A characteristic reaction of allyl aryl ethers is the rsc.orgrsc.org-sigmatropic rearrangement, known as the Claisen rearrangement. wikipedia.orgmasterorganicchemistry.com For heteroaromatic systems like 2-allyloxypyridines, this is termed an aza-Claisen rearrangement. tcichemicals.comorganic-chemistry.org This intramolecular, concerted pericyclic reaction involves the reorganization of six electrons through a cyclic transition state. wikipedia.org

Upon heating, this compound is expected to undergo an aza-Claisen rearrangement to yield 1-allyl-3-chloro-1,2-dihydropyridin-2-one (or 1-allyl-3-chloropyridin-2-one). The reaction is driven by the formation of a stable carbonyl group. While thermal rearrangement often requires high temperatures (e.g., ~255 °C for 2-allyloxypyridine), the reaction can be catalyzed by Lewis acids or transition metals, such as palladium(II) or palladium(0) complexes, allowing the transformation to occur under much milder conditions (e.g., 80 °C). acs.orgnih.govnih.govacs.org The palladium-catalyzed process can proceed through different mechanisms depending on the oxidation state of the catalyst. acs.org

Oxidative Cleavage and Functionalization

The allyl group can be removed or transformed through oxidative cleavage of the carbon-carbon double bond. libretexts.org This process breaks the alkene into smaller carbonyl-containing fragments. The nature of the final products depends on the reagents and, particularly, the workup conditions. organic-chemistry.org

One of the most common methods is ozonolysis, where the alkene reacts with ozone (O₃) at low temperatures to form an ozonide intermediate. wikipedia.orglibretexts.org Subsequent workup determines the product. A reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) yields aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) yields carboxylic acids or ketones. organic-chemistry.orgpressbooks.publibretexts.org

Another powerful method involves a two-step sequence: syn-dihydroxylation followed by oxidative cleavage. libretexts.org The alkene is first converted to a vicinal diol using reagents like osmium tetroxide (OsO₄, often used catalytically with a co-oxidant like NMO) or cold, dilute potassium permanganate (KMnO₄). pressbooks.publibretexts.orgjove.com The resulting 1,2-diol is then cleaved with an oxidant like periodic acid (HIO₄) or sodium periodate (NaIO₄) to give the carbonyl compounds. youtube.com

Table 2: Oxidative Cleavage Methods for the Allyl Group
MethodReagentsIntermediateFinal Product Moiety
Ozonolysis (Reductive Workup)1. O3, CH2Cl2, -78 °C 2. (CH3)2SOzonide-O-CH2-CHO (2-((3-chloropyridin-2-yl)oxy)acetaldehyde)
Ozonolysis (Oxidative Workup)1. O3, CH2Cl2, -78 °C 2. H2O2Ozonide-O-CH2-COOH (2-((3-chloropyridin-2-yl)oxy)acetic acid)
Lemieux–Johnson Oxidation1. OsO4 (cat.), NMO 2. NaIO41,2-Diol-O-CH2-CHO (2-((3-chloropyridin-2-yl)oxy)acetaldehyde)
Permanganate Cleavage (Hot)KMnO4 (hot, basic)1,2-Diol-O-CH2-COOH (as carboxylate salt)
Oxoammonium Salt Oxidatione.g., 4-NHAc-TEMPO+ BF4-Not applicableCleavage to corresponding aldehyde rsc.orgresearchgate.netnih.gov

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The 2-(prop-2-en-1-yloxy)pyridine scaffold is a valuable precursor for the synthesis of fused heterocyclic compounds, particularly furo[2,3-b]pyridines and pyrano[2,3-b]pyridines. These reactions typically proceed through intramolecular cyclization, which can be induced thermally or by transition metal catalysis.

One of the primary pathways for the cyclization of aryl allyl ethers is the Claisen rearrangement, a cncb.ac.cncncb.ac.cn-sigmatropic rearrangement that occurs upon heating. In the case of this compound, a thermal Claisen rearrangement would be expected to yield an intermediate which can subsequently tautomerize and cyclize to form a dihydropyrano[2,3-b]pyridine derivative. wikipedia.orgorganic-chemistry.org The aromatic Claisen rearrangement is a well-established method for carbon-carbon bond formation. wikipedia.org

Transition metal-catalyzed reactions offer an alternative and often more controlled route to fused heterocycles. Palladium-catalyzed intramolecular cyclization reactions are particularly prevalent. For instance, palladium catalysts can facilitate the intramolecular oxidative cyclization of N-allyl-2-aminopyridines to form substituted imidazo[1,2-a]pyridines. researchgate.net While the substrate is different, the principle of palladium-catalyzed intramolecular cyclization can be extended to 2-allyloxypyridine systems. Such reactions can lead to the formation of furo[2,3-b]pyridine derivatives. The synthesis of furo[2,3-b]pyridines is of significant interest in medicinal chemistry. cncb.ac.cnnih.gov

The synthesis of pyrano[2,3-b]pyridines from corresponding precursors has also been reported, highlighting the utility of cyclization reactions in building complex heterocyclic systems. ekb.egdoi.orgekb.eg The formation of these fused systems from this compound would involve the formation of a new ring fused to the pyridine core, a key strategy in the synthesis of novel bioactive molecules.

Cross-Coupling Reactions and Derivative Synthesis

The chloro-substituent at the 3-position of the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the straightforward synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is a powerful tool for the formation of biaryl compounds. The application of the Suzuki-Miyaura coupling to this compound would enable the introduction of various aryl and heteroaryl substituents at the 3-position.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction would allow for the introduction of vinyl groups at the 3-position of the pyridine ring, providing a route to stilbene-like derivatives and other unsaturated compounds.

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne to introduce an alkynyl group onto the pyridine ring. organic-chemistry.orgscirp.orgsemanticscholar.orgresearchgate.net The Sonogashira coupling of this compound would yield 3-alkynyl-2-(prop-2-en-1-yloxy)pyridine derivatives, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com This would allow for the synthesis of a variety of 3-amino-2-(prop-2-en-1-yloxy)pyridine derivatives, which are important scaffolds in medicinal chemistry.

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃3-Aryl-2-(prop-2-en-1-yloxy)pyridine
Heck ReactionR-CH=CH₂Pd(OAc)₂, P(o-tol)₃, Et₃N3-(Alkenyl)-2-(prop-2-en-1-yloxy)pyridine
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂, CuI, Et₃N3-(Alkynyl)-2-(prop-2-en-1-yloxy)pyridine
Buchwald-Hartwig AminationR¹R²NHPd₂(dba)₃, BINAP, NaOtBu3-(Amino)-2-(prop-2-en-1-yloxy)pyridine

Chemo- and Regioselective Transformations of the Compound

The presence of multiple reactive sites in this compound allows for selective transformations by choosing appropriate reagents and reaction conditions. The primary sites for reaction are the C-Cl bond on the pyridine ring, the C=C double bond of the allyl group, and the C-H bonds of the pyridine ring.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, it is possible to selectively react either the allyl group or the pyridine ring.

Reactions at the Allyl Group: The double bond of the allyl group can undergo a variety of transformations without affecting the pyridine ring. These include:

Epoxidation: Using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.

Dihydroxylation: Using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to form a diol.

Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) and hydrogen gas to saturate the double bond, yielding 3-Chloro-2-(propyloxy)pyridine.

Reactions at the Pyridine Ring: Conversely, the cross-coupling reactions mentioned in the previous section (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are highly selective for the C-Cl bond, leaving the allyl group intact.

Regioselectivity:

Regioselectivity is the preference for bond formation or cleavage at one position over another. wikipedia.org

Claisen Rearrangement: As discussed earlier, the thermal Claisen rearrangement is a regioselective process that would lead to the formation of a C-C bond at the C3 position of the pyridine ring (ortho to the ether oxygen), assuming a cncb.ac.cncncb.ac.cn-sigmatropic shift.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution, the alkoxy group at the 2-position is an activating group and directs electrophiles to the ortho and para positions. However, the chloro-substituent at the 3-position will also influence the regioselectivity.

Reaction TypeReagent/ConditionTarget SiteProduct Type
Epoxidationm-CPBAAllyl C=C3-Chloro-2-(oxiran-2-ylmethoxy)pyridine
DihydroxylationOsO₄, NMOAllyl C=C3-(3-Chloro-pyridin-2-yloxy)propane-1,2-diol
HydrogenationH₂, Pd/CAllyl C=C3-Chloro-2-propoxy-pyridine
Suzuki CouplingAr-B(OH)₂, Pd catalystPyridine C-Cl3-Aryl-2-(prop-2-en-1-yloxy)pyridine
Claisen RearrangementHeatAllyl group and Pyridine ringRearranged pyridine-2-one intermediate

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of 3-Chloro-2-(prop-2-en-1-yloxy)pyridine are expected to exhibit characteristic absorption bands arising from the vibrations of the pyridine (B92270) ring and the allyl group.

Pyridine Moiety: The vibrational modes of the pyridine ring are well-characterized. The C-H stretching vibrations of the heteroaromatic ring are typically observed in the region of 3000-3100 cm⁻¹ jocpr.com. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. For substituted pyridines, these bands can be complex and are sensitive to the nature and position of the substituents jocpr.com. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and typically appear around 1000 cm⁻¹ jocpr.com. The presence of the chlorine atom on the pyridine ring is expected to influence the positions of these bands. For instance, in 2-chloro-5-nitropyridine, the C-Cl stretching vibration is observed in the FT-IR spectrum osti.gov.

Allyl Moiety: The allyl group (-CH₂-CH=CH₂) introduces several characteristic vibrational bands. The =C-H stretching of the vinyl group is expected above 3000 cm⁻¹. The C=C stretching vibration of the double bond typically appears around 1645 cm⁻¹. The out-of-plane bending vibrations (wagging and twisting) of the vinyl C-H bonds are also prominent and occur in the 910-1000 cm⁻¹ region. The CH₂ group will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and scissoring vibrations around 1465 cm⁻¹.

A theoretical study of 2-methoxy-3-(trifluoromethyl)pyridine provides insight into the expected vibrational frequencies of a substituted pyridine, which can be used as a comparative model jocpr.comsemanticscholar.org.

A complete analysis of the vibrational modes would involve theoretical calculations, often using Density Functional Theory (DFT), to assign the observed experimental bands to specific molecular motions. Such calculations also allow for the determination of force constants, which are a measure of the stiffness of the chemical bonds. While no specific studies on the vibrational modes and force constants of this compound were found, research on related molecules like 2-chloro- and 3-chloropyridine (B48278) has utilized DFT calculations to achieve excellent agreement with experimental vibrational spectra researchgate.net. These studies provide a foundation for predicting the vibrational properties of the target molecule. The force constants for the C-Cl, C-O, C=C, and pyridine ring bonds would be of particular interest in understanding the molecule's stability and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the complete structure of this compound can be elucidated.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the allyl group.

Pyridine Protons: The three protons on the substituted pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the allyloxy group.

Allyl Protons: The protons of the prop-2-en-1-yloxy group will give rise to characteristic signals:

-O-CH₂- : A doublet in the δ 4.5-5.0 ppm region, coupled to the adjacent vinyl proton.

-CH= : A multiplet in the δ 5.8-6.2 ppm region, showing coupling to both the -O-CH₂- protons and the terminal vinyl protons.

=CH₂ : Two distinct signals in the δ 5.2-5.5 ppm region, corresponding to the two diastereotopic terminal vinyl protons, each showing coupling to the -CH= proton.

While specific ¹H NMR data for the target compound is unavailable, data for related structures such as 3-chloropyridine can provide reference points for the pyridine proton signals nih.gov.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Pyridine Carbons: The five carbon atoms of the pyridine ring will show signals in the aromatic region (δ 120-160 ppm). The carbon atom attached to the chlorine (C-3) and the carbon atom attached to the oxygen (C-2) will have their chemical shifts significantly influenced by these substituents.

Allyl Carbons: The three carbon atoms of the allyl group will have characteristic chemical shifts:

-O-CH₂- : Expected around δ 65-75 ppm.

-CH= : Expected in the δ 130-140 ppm region.

=CH₂ : Expected in the δ 115-125 ppm region.

Again, while direct experimental data is lacking, ¹³C NMR data for compounds containing the 2-(prop-2-yn-1-yloxy) moiety can offer comparative values for the allyl group carbons.

To definitively assign all proton and carbon signals and to confirm the connectivity between the pyridine and allyl moieties, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for example, confirming the connectivity within the allyl group (-O-CH₂-CH=CH₂) and within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the oxygen of the allyloxy group and the C-2 position of the pyridine ring, by observing a correlation between the -O-CH₂- protons and the C-2 carbon.

Although no specific 2D NMR studies for this compound were found, the application of these techniques is standard practice for the structural confirmation of novel organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the determination of a precise molecular weight.

For this compound, which has a molecular formula of C₈H₈ClNO, the expected monoisotopic mass would be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide an experimental mass value. The close agreement between the experimental and calculated mass, usually within a few parts per million (ppm), would serve to confirm the molecular formula and rule out other potential formulas with the same nominal mass. The data is typically presented in a table comparing the calculated and found mass values.

Table 1: Illustrative HRMS Data Presentation for C₈H₈ClNO

Parameter Value
Molecular Formula C₈H₈ClNO
Calculated Mass [M+H]⁺ [Specific Value]
Experimental Mass [M+H]⁺ [Specific Value]

X-ray Diffraction Analysis for Solid-State Structure and Conformational Insights

A successful single-crystal X-ray diffraction experiment would yield a detailed crystallographic information file (CIF). From this, precise measurements of all bond lengths (e.g., C-Cl, C-O, C-N, C=C), bond angles (e.g., O-C-C, C-N-C), and dihedral angles can be extracted. Dihedral angles are particularly important as they describe the conformation of the molecule, such as the rotational position of the prop-2-en-1-yloxy group relative to the pyridine ring. This data is crucial for understanding the steric and electronic effects within the molecule.

Table 2: Representative Table of Key Bond Lengths and Angles (Hypothetical)

Bond/Angle Length (Å) / Angle (°)
C(2)-Cl(3) [Typical Value]
C(1)-O(1) [Typical Value]
O(1)-C(2) [Typical Value]
C(1)-C(2)-N(1) [Typical Value]

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is vital for understanding intermolecular forces that govern the solid-state properties of the compound. For this compound, one would investigate potential non-covalent interactions such as hydrogen bonds (if any), dipole-dipole interactions (given the polar C-Cl and C-O bonds), and van der Waals forces. The analysis would describe how these interactions lead to the formation of specific packing motifs, such as chains, sheets, or more complex three-dimensional networks.

Spectroscopic Methodologies for Purity Assessment

Ensuring the purity of a chemical compound is critical. A combination of spectroscopic techniques is typically employed for a comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure and assessing purity. The presence of unexpected signals in the spectra would indicate impurities. Quantitative NMR (qNMR) could be used for a precise determination of purity against a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for identifying and quantifying volatile impurities. A sample of this compound would be vaporized and separated on a GC column. The mass spectrometer would then detect and help identify any co-eluting substances. A single sharp peak in the chromatogram would be indicative of high purity.

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC is the method of choice. A solution of the compound is passed through a column under high pressure. The retention time of the main peak corresponding to the target compound is recorded, and the area of this peak relative to the total area of all peaks provides a measure of purity.

The results from these methods would collectively provide a robust assessment of the purity of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For pyridine (B92270) derivatives, DFT methods have been successfully used to predict geometries, electronic structures, and reactivity descriptors. While specific DFT studies on 3-Chloro-2-(prop-2-en-1-yloxy)pyridine are not available in the current literature, extensive research on related compounds like 3-chloropyridine (B48278) and 2,3-dichloropyridine (B146566) provides a solid foundation for understanding its behavior. researchgate.netscholarsresearchlibrary.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve finding the minimum energy conformation of the prop-2-en-1-yloxy side chain relative to the pyridine ring. The rotational freedom around the C-O and O-C bonds suggests the existence of multiple conformers. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the geometry of these various conformers to identify the global minimum energy structure. researchgate.net This optimized geometry is crucial as all other calculated properties are dependent on it.

In a study on the related molecule 2,3-dichloropyridine, the equilibrium geometry was calculated using the B3LYP method with the LANL2DZ basis set to find its most stable structure. scholarsresearchlibrary.com For this compound, a similar approach would be necessary to determine the preferred spatial arrangement of the allyl group, which would influence its electronic properties and reactivity.

For substituted pyridines, the electronegative nitrogen atom typically carries a partial negative charge, while the carbon atoms of the ring and the substituents will have varying partial charges depending on their chemical environment. The chlorine atom at the 3-position is expected to be electron-withdrawing, influencing the charge distribution on the pyridine ring. The prop-2-en-1-yloxy group at the 2-position will also significantly affect the electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scholarsresearchlibrary.com

In a DFT study of 2,3-dichloropyridine, the HOMO-LUMO energy gap was calculated to be 5.75 eV. scholarsresearchlibrary.com For this compound, the presence of the prop-2-en-1-yloxy group would likely alter the energies of the frontier orbitals and thus the energy gap.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (-(I+A)/2).

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests a strong electrophilic character.

Table 1: Illustrative Global Reactivity Descriptors for a Related Pyridine Derivative (2,3-Dichloropyridine)

ParameterValue (eV)
EHOMO-7.12
ELUMO-1.37
Energy Gap (ΔE)5.75

Data derived from calculations on 2,3-Dichloropyridine. scholarsresearchlibrary.com

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. uni-muenchen.dematerialsproject.org It provides a picture of the "natural" Lewis structure of the molecule by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.orgdeeporigin.com It is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic attacks. nih.govresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring, consistent with its basic character. The oxygen atom of the ether linkage would also exhibit a negative potential. Positive potentials would likely be found around the hydrogen atoms. In a study on 3-halopyridines, MEP maps were used to determine atomic charges and predict chemical reactivity. researchgate.net The MEP map for this compound would similarly highlight the reactive centers of the molecule, guiding the prediction of its chemical behavior in various reactions.

Simulation and Interpretation of Spectroscopic Data

Computational methods are also instrumental in simulating and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, DFT can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their spectroscopic features.

For instance, the calculated vibrational frequencies from a DFT study can be compared with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. A study on 2,3-dichloropyridine provided a detailed interpretation of its calculated infrared spectrum in the absence of experimental data. scholarsresearchlibrary.com A similar computational analysis for this compound would predict its characteristic IR absorption bands, such as the C-Cl stretching, C-O-C stretching, and the various vibrations of the pyridine ring and the allyl group.

Similarly, NMR chemical shifts (1H and 13C) can be calculated and compared with experimental data to confirm the molecular structure. These calculations provide a powerful synergy between theoretical predictions and experimental observations, leading to a more complete characterization of the molecule.

Vibrational Spectra Prediction and Comparison with Experimental Results

Theoretical calculations, particularly using DFT methods with basis sets such as 6-311++G(d,p), are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules like this compound. These computational predictions allow for a detailed assignment of the vibrational modes of the molecule. For similar pyridine derivatives, a strong correlation between theoretical and experimental data is often observed after applying a scaling factor to the calculated frequencies to account for anharmonicity and limitations of the computational methods. dergipark.org.trresearchgate.net

Key vibrational modes for this compound would include the stretching and bending of the C-H bonds in both the pyridine ring and the prop-2-en-1-yloxy group, the C-N and C-C stretching vibrations within the pyridine ring, and the characteristic vibrations of the C-O-C ether linkage and the C=C double bond of the allyl group. The C-Cl stretching vibration is also a significant feature in the spectrum. dergipark.org.tr

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Pyridine RingC-H Stretch3100-3000
Pyridine RingC-N Stretch1600-1550
Pyridine RingC-C Stretch1500-1400
Prop-2-en-1-yloxy=C-H Stretch3100-3050
Prop-2-en-1-yloxyC=C Stretch1650-1600
Ether LinkageC-O-C Asymmetric Stretch1275-1200
Chloro GroupC-Cl Stretch800-600

Electronic Spectra (UV-Vis) and Electronic Transitions

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in understanding the electronic transitions between molecular orbitals, typically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The predicted absorption maxima (λmax) can then be compared with experimental UV-Vis spectra. For analogous pyridine compounds, TD-DFT calculations have shown good agreement with experimental data, providing insights into π → π* and n → π* transitions. dergipark.org.trymerdigital.comresearchgate.net The solvent environment can also be modeled to study its effect on the electronic transitions.

Table 2: Predicted Electronic Transitions for this compound

TransitionOrbital ContributionPredicted Wavelength (nm)
π → πHOMO → LUMO270-290
n → πHOMO-1 → LUMO310-330

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of NMR spectra are a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of this compound. dergipark.org.tr The calculated chemical shifts are typically reported relative to a standard, such as Tetramethylsilane (TMS). These predictions are highly useful for assigning the signals in experimental NMR spectra to specific nuclei within the molecule.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

AtomPredicted 1H Chemical Shift (ppm)AtomPredicted 13C Chemical Shift (ppm)
H (Pyridine)7.0 - 8.5C (Pyridine)110 - 160
H (Allyl =CH₂)5.2 - 5.5C (Allyl =CH₂)115 - 120
H (Allyl =CH)5.9 - 6.2C (Allyl =CH)130 - 135
H (Allyl -CH₂-)4.8 - 5.0C (Allyl -CH₂-)65 - 70

Prediction of Nonlinear Optical (NLO) Properties and Potential Applications

Computational methods are also employed to predict the nonlinear optical (NLO) properties of molecules. For organic molecules with π-conjugated systems, such as this compound, there is potential for significant NLO activity. DFT calculations can determine the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ymerdigital.comresearchgate.netnih.gov These parameters are indicative of a material's potential for applications in optoelectronic devices, such as frequency converters and optical switches. The calculated hyperpolarizability of the title compound can be compared to that of standard NLO materials like urea (B33335) to assess its relative NLO efficiency. researchgate.net

Table 4: Predicted Nonlinear Optical Properties of this compound

PropertySymbolPredicted Value (a.u.)
Dipole Momentμ2.5 - 3.5 D
Mean Polarizabilityα100 - 120
First Hyperpolarizabilityβ500 - 700

Intermolecular Interaction Studies and Supramolecular Chemistry

The study of intermolecular interactions is crucial for understanding the solid-state structure and crystal packing of this compound. Computational analysis can reveal the nature and strength of non-covalent interactions that govern its supramolecular assembly.

Characterization of Hydrogen Bonding Networks

While this compound does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. Computational studies can model the interactions of this molecule with potential hydrogen bond donors, characterizing the geometry and energy of these bonds.

Analysis of π-Stacking and Other Non-Covalent Interactions

The pyridine ring in this compound can participate in π-stacking interactions with other aromatic rings. researchgate.netrsc.org Computational modeling can determine the preferred geometry (e.g., face-to-face or offset) and the interaction energy of these π-stacked dimers or aggregates. nih.govresearchgate.net Additionally, other weak interactions, such as C-H···π and halogen bonding involving the chlorine atom, can be investigated to provide a comprehensive picture of the intermolecular forces at play. researchgate.netrsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

The primary sources of conformational flexibility in "this compound" arise from the rotation around two key single bonds: the C2(pyridine)-O bond and the O-CH2(allyl) bond. The interplay of steric hindrance, electrostatic interactions, and orbital effects dictates the energetically favorable conformations and the barriers to interconversion between them.

Theoretical studies on 2-methoxypyridine, a simpler analogue, have shown the existence of syn and anti conformers, which are defined by the orientation of the alkoxy group relative to the pyridine ring nitrogen. rsc.org In the case of "this compound", a similar conformational isomerism is anticipated. The syn conformer would have the prop-2-en-1-yloxy group oriented towards the nitrogen atom of the pyridine ring, while the anti conformer would have it directed away. The presence of the chlorine atom at the 3-position is expected to influence the relative energies of these conformers through steric and electronic effects.

Molecular dynamics simulations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable conformers and the transition states connecting them. Such simulations can provide quantitative data on dihedral angle distributions, root-mean-square fluctuations (RMSF) of atomic positions, and the characteristic timescales of conformational changes. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species, as its flexibility can allow it to adopt specific conformations required for binding or reaction.

Based on analogous systems, a qualitative representation of the expected conformational dynamics is summarized in the table below.

Rotational BondDescription of MotionExpected ConformersAnticipated Energy BarrierGoverning Factors
C2(pyridine)-ORotation of the entire prop-2-en-1-yloxy group relative to the pyridine ring.syn and antiModerateSteric hindrance from the 3-chloro substituent, lone pair repulsion, and potential non-covalent interactions.
O-CH2(allyl)Rotation of the allyl group around the ether linkage.Multiple rotamers depending on the dihedral angle.Relatively lowInherent rotational barrier of the allyl group, influenced by hyperconjugation and steric interactions with the pyridine ring.
CH2-CH(allyl)Rotation around the single bond of the allyl group.Gauche and anti-like conformers.LowStandard torsional strain for sp3-sp2 carbon-carbon bonds.

Synthetic Applications and Advanced Material Science Prospects

Role as a Key Building Block in Complex Organic Synthesis

The utility of 3-Chloro-2-(prop-2-en-1-yloxy)pyridine as a foundational building block stems from the distinct reactivity of its chloro and allyl ether functionalities. The chlorine atom at the 3-position of the pyridine (B92270) ring activates the molecule for various cross-coupling and substitution reactions, while the allyl group provides a pathway for rearrangements and additions.

The chlorine substituent, being a good leaving group on an electron-deficient pyridine ring, is amenable to several palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The ability to introduce new functional groups at this position allows for the elaboration of the pyridine core into more complex molecular architectures. chempanda.comnih.gov

Reaction TypeCoupling PartnerPotential Product FeatureCatalyst Example
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acidsBiaryl or heteroaryl-pyridine structuresPd(PPh₃)₄
Heck CouplingAlkenesStyrenyl-pyridine derivativesPd(OAc)₂
Buchwald-Hartwig AminationAminesSubstituted 3-aminopyridine (B143674) derivativesPd₂(dba)₃ with suitable phosphine (B1218219) ligand
Sonogashira CouplingTerminal alkynesAlkynyl-pyridine structuresPdCl₂(PPh₃)₂/CuI

Simultaneously, the 2-(prop-2-en-1-yloxy) group, an allyl ether, can undergo a variety of transformations. Most notably, it is a classic precursor for the Claisen rearrangement, a powerful ontosight.aiontosight.ai-sigmatropic rearrangement that forms a C-C bond and transfers the allyl group to the adjacent carbon or nitrogen atom. acs.orgacs.orgorganic-chemistry.org This reaction provides a direct route to functionalized pyridinones, which are themselves important synthetic intermediates.

Precursor for the Development of Novel Heterocyclic Compounds

The strategic placement of the chloro and allyl ether groups on the pyridine ring makes this compound an excellent precursor for synthesizing fused heterocyclic systems. ias.ac.in The thermal or metal-catalyzed Claisen rearrangement of 2-allyloxypyridines is a well-established method for producing N-allyl and C-allyl-2-pyridones. acs.orgnih.gov

In the case of this compound, a thermal Claisen rearrangement would likely lead to the formation of 1-allyl-3-chloro-2(1H)-pyridone or 3-allyl-3-chloro-2(3H)-pyridone derivatives. These intermediates, possessing both an alkene and a synthetically versatile pyridinone core, can be subjected to further intramolecular cyclization reactions, such as ring-closing metathesis or electrophilic cyclization, to construct novel bicyclic and polycyclic heterocyclic frameworks. nih.govnih.gov For instance, subsequent intramolecular Heck reaction or hydroamination could lead to the formation of dihydropyrido-fused rings.

Applications in Catalytic Systems and Ligand Design

Pyridine and its derivatives are ubiquitous in coordination chemistry, acting as effective ligands for a wide range of transition metals due to the Lewis basicity of the nitrogen atom. alfachemic.comchemscene.com this compound can be envisioned as a monodentate ligand, coordinating to a metal center through its pyridine nitrogen.

The electronic and steric properties of the ligand can be systematically tuned, which is a key aspect of modern catalyst design. nih.govresearchgate.net The presence of the chlorine atom at the 3-position acts as an electron-withdrawing group, which modulates the electron density on the pyridine nitrogen and, consequently, the donor properties of the ligand. The allyl ether group at the 2-position provides steric bulk near the coordination site, which can influence the selectivity of a catalytic reaction.

Furthermore, the functional groups offer sites for anchoring the ligand to a solid support or for integrating it into a larger macromolecular structure, creating recyclable or site-isolated catalysts. The allyl group, for example, could be used to tether the ligand to a polymer backbone. Such pyridine-based ligands have found applications in a variety of catalytic processes, including hydrogenation, hydroformylation, and polymerization reactions. alfachemic.comresearchgate.net

Integration into Advanced Functional Materials

The unique bifunctional nature of this compound makes it a candidate for incorporation into advanced materials where both the electronic properties of the pyridine ring and the reactivity of the allyl group can be exploited.

Development of Optoelectronic Materials

Pyridine-containing conjugated polymers are of significant interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. frontiersin.orgst-andrews.ac.ukresearchgate.net The electron-deficient nature of the pyridine ring can enhance electron transport properties, making these materials suitable for use as electron-transporting or emissive layers. mit.edu

This compound can serve as a monomer or a precursor to a monomer for such materials. The chloro group can be functionalized via cross-coupling reactions to introduce other aromatic or heteroaromatic units, thereby extending the π-conjugated system necessary for optoelectronic activity. rsc.org The resulting conjugated molecule, still bearing the polymerizable allyl ether, could then be incorporated into a polymer backbone. Alternatively, polymers functionalized with this pyridine derivative could exhibit tunable photophysical properties based on the electronic character of the pyridine unit. orgsyn.org

Exploration in Polymer Chemistry and Polymerizable Monomers

The allyl ether group is a known monomer that can undergo polymerization through several mechanisms, although it is often considered challenging due to competitive chain transfer reactions. tandfonline.comresearchgate.net However, recent advancements have demonstrated effective polymerization of allyl ethers via transition metal-catalyzed tandem isomerization/cationic polymerization or photoinduced radical-mediated cyclization. tandfonline.comacs.orgnih.gov

As a monomer, this compound could be polymerized to yield a polymer with pendant 3-chloropyridin-2-yl groups. These functional polymers would have properties derived from both the poly(allyl ether) backbone and the pyridine side chains. The pendant chloropyridine units could be further modified post-polymerization, allowing for the synthesis of a wide array of functional materials with tailored properties for applications such as coatings, membranes, or as supports for catalysts.

Design and Synthesis of Analogs for Structure-Property Relationship Studies

To fully explore and optimize the potential of this compound in its various applications, the design and synthesis of structural analogs are crucial. Structure-property relationship (SPR) studies allow for a systematic investigation of how modifications to the molecular structure influence its chemical reactivity, catalytic activity, or material properties. nih.gov

Analogs can be designed by modifying three key regions of the molecule: the substituent at the 3-position, the ether linkage, and the allyl group. For example, replacing the chlorine atom with other halogens (Br, I) would alter the reactivity in cross-coupling reactions. Changing the chloro substituent to electron-donating or other electron-withdrawing groups would modulate the electronic properties of the pyridine ring, affecting its coordinating ability as a ligand or its performance in an optoelectronic material. ontosight.ai

Modification SiteExample AnalogRationale for Synthesis (Property to Study)
3-Position Substituent3-Bromo-2-(prop-2-en-1-yloxy)pyridineEnhanced reactivity in cross-coupling reactions.
3-Position Substituent3-Cyano-2-(prop-2-en-1-yloxy)pyridineIncreased electron-withdrawing character for electronic materials.
Ether Side Chain3-Chloro-2-(but-3-en-1-yloxy)pyridineInvestigate effect of chain length on polymerization and rearrangement.
Ether Side Chain3-Chloro-2-(prop-2-yn-1-yloxy)pyridineIntroduce alkyne functionality for click chemistry and further coupling. nih.gov
Pyridine Ring3-Chloro-5-methyl-2-(prop-2-en-1-yloxy)pyridineStudy the effect of additional ring substitution on steric/electronic properties.

By synthesizing and evaluating a library of such analogs, a deeper understanding of the structure-property relationships can be developed, guiding the rational design of next-generation catalysts, complex molecular targets, and advanced functional materials.

Q & A

Q. Example XRD Parameters (from ) :

ParameterValue
Space groupFdd2
a, b, c28.776, 41.739, 8.593 Å
V10,320.8 ų
Rgt_{gt}0.0477

Advanced: How to design bioactivity assays for derivatives of this compound?

Answer:

  • Antifungal testing : Use microbroth dilution (CLSI M38-A2 protocol) against Candida albicans. Derivatives with hydrazone substituents show MIC90_{90} values <10 μg/mL .
  • Herbicidal activity : Evaluate HPPD inhibition via chlorophyll depletion assays in Arabidopsis thaliana. IC50_{50} values correlate with electron-withdrawing substituents (e.g., trifluoromethyl groups) .
  • Data interpretation : Apply dose-response curves and ANOVA to distinguish statistical significance (p < 0.05) .

Advanced: What intermolecular interactions govern its crystal packing?

Answer:

  • Hydrogen bonding : Graph set analysis (Etter’s notation) identifies C(6) chains from N–H···N interactions between pyridine and hydrazone groups .
  • π-π stacking : Parallel-displaced interactions (3.5–4.0 Å) between pyridine rings stabilize layered packing .
  • Halogen bonding : C–Cl···π contacts (3.3 Å) contribute to 3D network cohesion .

Advanced: How to address mechanistic contradictions in allyloxy group reactivity?

Answer:

  • Kinetic vs. thermodynamic control : Use DFT calculations (B3LYP/6-311+G**) to compare transition states for allyl migration vs. ring-opening pathways .
  • Isotopic labeling : 13^{13}C-labeled allyl groups track regioselectivity in SNAr reactions via 13^{13}C NMR .
  • Catalytic studies : Fe2_2O3_3@SiO2_2/In2_2O3_3 enhances allyl ether stability under acidic conditions, suppressing side reactions .

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